![molecular formula C15H21N3O2 B1417517 2-[(2-furylmethyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one CAS No. 669717-49-1](/img/structure/B1417517.png)
2-[(2-furylmethyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one
Vue d'ensemble
Description
2-[(2-Furylmethyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one, also known as 2-FMA, is a novel synthetic chemical compound that has recently been studied for its potential applications in scientific research. It belongs to the class of pyrimidinones and is closely related to the amphetamine-like stimulant, 2-fluoromethamphetamine (2-FMA). This compound has been used in laboratory experiments to study its biochemical and physiological effects, as well as its potential applications in drug synthesis and development.
Applications De Recherche Scientifique
Synthetic Applications : This compound is often used in the synthesis of various derivatives and analogs. For instance, it has been involved in the synthesis of Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and Furo[2
,3: 5,6]-pyrimido[3,4-b][2,3-e]indolo[1,2,4]triazines, which represent a new ring system. Such syntheses explore the compound's reactivity and potential as a precursor for more complex structures (Hassan, 2000).Antibacterial Activity : Derivatives of this compound have been synthesized for testing their antibacterial activity. A notable example is the synthesis of 2- or 4-[2-(5-nitro-2-furyl) vinyl] pyrimidines to explore their potential as antibacterial agents (Fujita, Yamamoto, Minami, & Takamatsu, 1965).
Chemical Properties and Reactivity : Research has been conducted to understand the compound's chemical properties and reactivity. This includes studies on the synthesis of related pyrimidinones and their S-alkylation under phase transfer conditions, providing insights into the chemical behavior of these types of compounds (Dave & Patel, 2001).
Crystal Structure Analysis : The crystal structures of related pyrimidin-4-one derivatives have been studied to understand their molecular configurations and potential for forming hydrogen-bonded frameworks, which are important for pharmaceutical applications (Gerhardt & Bolte, 2016).
Synthesis of Antimicrobial Compounds : There is research into synthesizing new compounds that possess antimicrobial activities, using derivatives of the compound as starting points. This includes the synthesis of novel Pyridothienopyrimidines and Pyridothienotriazines (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Propriétés
IUPAC Name |
2-(furan-2-ylmethylamino)-4-methyl-5-pentyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-3-4-5-8-13-11(2)17-15(18-14(13)19)16-10-12-7-6-9-20-12/h6-7,9H,3-5,8,10H2,1-2H3,(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMIXAHCPJPKFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(N=C(NC1=O)NCC2=CC=CO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-furylmethyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



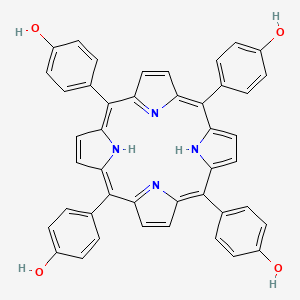
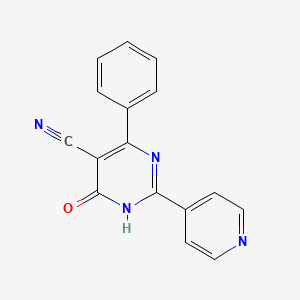
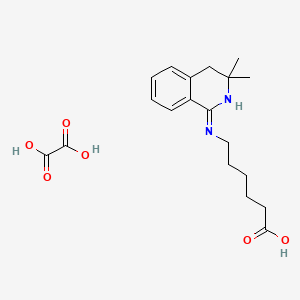
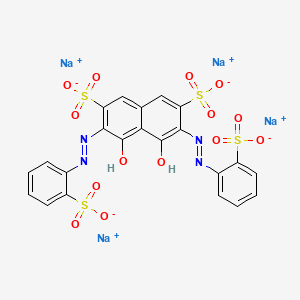
![4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B1417445.png)
![2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B1417446.png)
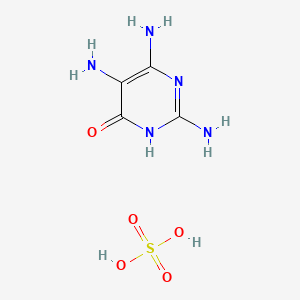
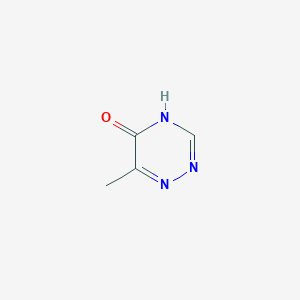
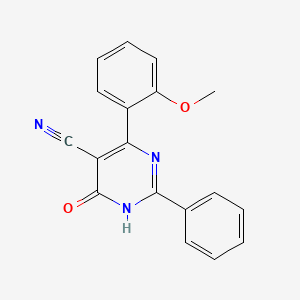
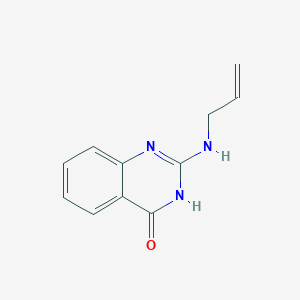
![2-[(2-Fluoroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B1417452.png)
![1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL](/img/structure/B1417453.png)
![7-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]heptanoic acid](/img/structure/B1417456.png)
![6-[(Phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol](/img/structure/B1417457.png)